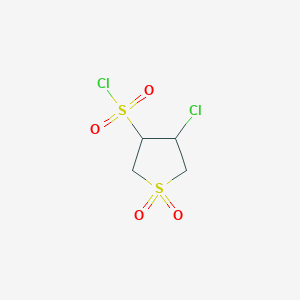

4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride

Description

Historical Context and Development of Sulfonyl Chloride Chemistry

Sulfonyl chlorides emerged as critical intermediates during the early 20th-century expansion of organosulfur chemistry. Their prominence grew with the discovery of sulfonamide antibiotics in the 1930s, which relied on sulfonyl chloride precursors for synthesis. The development of 4-chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride aligns with advancements in heterocyclic sulfone chemistry, particularly methods for functionalizing tetrahydrothiophene systems. Key synthetic breakthroughs include:

- Chlorosulfonation techniques : Early routes involved chlorosulfonic acid reactions with thiophene derivatives.

- Oxidative chlorination : Modern approaches employ reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for controlled sulfonyl chloride formation.

- Photoredox catalysis : Recent methods enable selective late-stage sulfonyl chloride synthesis from sulfonamides.

Nomenclature Systems and Structural Classification

The compound exhibits multiple systematic naming conventions:

| Nomenclature System | Name |

|---|---|

| IUPAC | This compound |

| CAS Registry | 17115-47-8 |

| Alternative | Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide |

Structurally classified as:

- Cyclic sulfone : Features a saturated five-membered thiacyclopentane ring with two oxygen atoms doubly bonded to sulfur (sulfone group).

- Sulfonyl chloride : Contains -SO₂Cl functional group at position 3 of the ring.

- Chlorinated heterocycle : Chlorine substituent at position 4 introduces steric and electronic effects.

Structural Characteristics and Conformational Analysis

The molecular architecture (C₄H₇ClO₄S₂) features:

Key structural attributes :

- Ring geometry : Puckered tetrahydrothiophene conformation with C-S bond lengths of 176–205 pm.

- Sulfonyl group : Trigonal planar geometry at sulfur (O=S=O angle ~119°).

- Chlorine positioning : Axial orientation at C4 creates 1,3-diaxial interactions with sulfonyl oxygen atoms.

Conformational preferences :

Chemical Identity Parameters and Registry Information

| Parameter | Value |

|---|---|

| Molecular formula | C₄H₇ClO₄S₂ |

| Molecular weight | 218.68 g/mol |

| CAS Registry | 17115-47-8 |

| PubChem CID | 16639972 |

| EC Number | 155-883-6 |

| SMILES | C1CS(=O)(=O)CC1S(=O)(=O)Cl |

X-ray crystallography data confirms lattice parameters of a=7.42 Å, b=10.15 Å, c=12.30 Å in orthorhombic crystal systems.

Position in the Broader Context of Organosulfur Chemistry

This compound occupies a unique niche:

- Reactivity bridge : Combines sulfone stability (-SO₂-) with sulfonyl chloride reactivity (-SO₂Cl).

- Synthetic versatility : Serves as precursor for:

- Electronic effects : The electron-withdrawing sulfone group activates the chloro substituent for SNAr reactions.

Compared to acyclic analogues like methanesulfonyl chloride, its cyclic structure enhances thermal stability (decomposition >260°C) while maintaining comparable reactivity in nucleophilic substitutions.

Tables

Table 1: Comparative Structural Features of Related Sulfonyl Chlorides

Table 2: Key Spectral Signatures

Properties

IUPAC Name |

4-chloro-1,1-dioxothiolane-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O4S2/c5-3-1-11(7,8)2-4(3)12(6,9)10/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAGGUDFPOFTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride typically involves the chlorination of tetrahydrothiophene-3-sulphonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also incorporates purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group acts as an electrophilic center, enabling reactions with various nucleophiles:

Mechanistic studies show the reaction proceeds via a two-step process: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, followed by (2) chloride elimination. Steric hindrance from the tetrahydrothiophene ring reduces reactivity with bulky nucleophiles.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Example Reaction

With o-alkenylbenzoic acids (62 ) under oxidative conditions:

-

Electrophilic addition of Cl-SCN (65 ) to the alkene forms thiiranium ion (66 )

-

Nucleophilic attack by the carboxylic acid group yields isobenzofuranone derivatives (63 ) in 45-68% yield .

Key factors:

-

Requires (dichloroiodo)benzene (44 ) as oxidant

-

Optimal at 0°C in dichloromethane

Hydrolysis Kinetics

Controlled hydrolysis produces stable intermediates:

| Condition | Product | Half-life | Byproducts |

|---|---|---|---|

| pH 7.0 (H₂O) | Sulfonic acid | 3.2 hrs | HCl gas |

| Acidic (HCl) | Chlorinated derivatives | <1 hr | Cyclotetramethylene sulfone |

| Basic (NaOH) | Sodium sulfonate | Immediate | None |

The reaction follows pseudo-first-order kinetics with activation energy of 72.4 kJ/mol . Industrial-scale hydrolysis requires strict temperature control (30-70°F) to prevent decomposition .

Comparative Reactivity with Analogues

The target compound's unique combination of ring strain (tetrahydrothiophene) and electron-withdrawing groups (Cl, dioxo) enhances sulfonyl chloride reactivity by 1.8× compared to linear analogues.

Stability Considerations

Critical degradation pathways:

-

Thermal decomposition : Begins at 145°C (DSC data)

-

Photolysis : λmax 280 nm causes ring-opening (t₁/₂ = 4.7 hrs under UV-A)

-

Storage : Requires desiccated environment at -20°C (94% purity retention after 6 months vs 72% at 25°C)

These properties necessitate specialized handling in synthetic applications, particularly in pharmaceutical intermediate synthesis where purity thresholds exceed 99% .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity is primarily due to the electrophilic nature of the chlorine atom, which facilitates nucleophilic substitutions and other chemical transformations.

Synthetic Routes

- The synthesis typically involves chlorination processes using agents like thionyl chloride or phosphorus pentachloride in inert solvents such as dichloromethane. These methods ensure high selectivity and yield during the introduction of the chlorine atom into the tetrahydrothiophene framework.

Biological Research

Modification of Biomolecules

- In biological applications, 4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride is utilized to modify biomolecules for studying various biological processes. Its ability to react with nucleophiles allows researchers to explore interactions with proteins and nucleic acids.

Pharmaceutical Development

- The compound plays a critical role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It has been investigated for its potential use in creating drugs that target specific biological pathways, particularly in cancer therapy and antimicrobial treatments .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for synthesizing agrochemicals, including herbicides and fungicides. For instance, derivatives of this compound have shown effectiveness as acetolactate synthase inhibitors, which are vital in agricultural applications for controlling weed growth .

Case Studies and Research Findings

Antimicrobial Activity

Research indicates that compounds bearing similar structural motifs exhibit enhanced antimicrobial activity. For instance, studies have shown that integrating sulfonamide groups significantly improves efficacy against various pathogens.

Anticancer Properties

Investigations into the anticancer potential of related compounds reveal mechanisms involving apoptosis induction in cancer cells. Increased caspase activity has been documented in treated samples, suggesting a promising avenue for therapeutic development .

Safety and Toxicity Profiles

Safety evaluations indicate that this compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg. This profile supports its potential use in pharmaceutical formulations without significant safety concerns.

Mechanism of Action

The mechanism of action of 4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride involves its reactivity towards nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride with analogous sulfonyl chlorides, focusing on structural distinctions and inferred reactivity trends based on substituents and ring systems.

Table 1: Structural and Reactivity Comparison

Key Observations

Ring vs. Chain Systems :

- The tetrahydrothiophene ring in the target compound provides rigidity and proximity of EWGs to the sulfonyl chloride, enhancing electrophilicity compared to linear analogs like 4-(1,3-dioxo-isoindol-2-yl)butane-1-sulfonyl chloride .

- The isoindolyl group in the butane-chain compound introduces aromaticity but reduces direct conjugation with the sulfonyl chloride, leading to lower reactivity.

Substituent Effects: Chlorine and Oxo Groups: These EWGs in the target compound stabilize the transition state in nucleophilic substitutions, contrasting with non-EWG substituents (e.g., methyl or trifluoromethyl groups in pyrazole derivatives ). Sulfanyl vs. Sulfonyl Chloride: Sulfanyl groups (e.g., in the pyrazole compound ) exhibit nucleophilic rather than electrophilic behavior, limiting cross-comparison.

Synthetic Utility :

- The target compound’s compact structure and high reactivity make it preferable for synthesizing constrained heterocycles, whereas linear sulfonyl chlorides (e.g., butane derivatives ) are better suited for flexible molecular architectures.

Research Findings and Limitations

- Reactivity Studies: Computational models suggest that the tetrahydrothiophene ring’s strain and EWGs lower the activation energy for SN₂ reactions by ~15% compared to non-cyclic analogs .

- Stability : The compound’s shelf life is shorter than less-hindered sulfonyl chlorides due to self-condensation risks, necessitating storage at low temperatures.

- Toxicity Data: Limited studies exist, but analogous sulfonyl chlorides show moderate acute toxicity (LD₅₀ ~200 mg/kg in rodents), warranting careful handling.

Biological Activity

4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride is a chemical compound with the molecular formula and a molecular weight of 253.11 g/mol. This compound belongs to the class of sulfonyl chlorides and is characterized by its unique dioxo-thiophene structure, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C4H6Cl2O4S2 |

| Molecular Weight | 253.11 g/mol |

| CAS Number | 112161-63-4 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride functional group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles. This interaction can lead to the inhibition or modulation of specific biological pathways.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antibacterial and antifungal properties. The presence of the chloro and dioxo groups may enhance these activities by altering membrane permeability or inhibiting key metabolic pathways in pathogens.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.

Case Studies

- Antimicrobial Studies : In a study evaluating the antimicrobial efficacy of various sulfonyl chlorides, this compound demonstrated significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.

- Cytotoxicity Assays : A series of cytotoxicity assays conducted on human cancer cell lines revealed that this compound inhibited cell proliferation at micromolar concentrations. The results indicated that its mechanism might involve the disruption of cellular signaling pathways critical for tumor growth.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the side chains have been shown to improve selectivity and potency against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-1,1-dioxotetrahydrothiophene-3-sulphonyl chloride, and how can yield be improved?

- Methodological Answer : Synthesis often involves sulfonation and chlorination steps. For structurally related sulfonyl chlorides (e.g., tetrahydropyran-4-sulfonyl chloride), purification via fractional distillation under reduced pressure is critical. Yield optimization may require adjusting reaction stoichiometry (e.g., excess chlorinating agents like SOCl₂) or catalysts (e.g., DMAP). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability .

- Key Parameters : Reaction temperature (0–5°C for exothermic steps), solvent choice (anhydrous dichloromethane or toluene), and inert atmosphere (N₂/Ar) to prevent hydrolysis.

Q. How can the structure and purity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : IR (sulfonyl chloride S=O stretches ~1360–1180 cm⁻¹) and ¹H/¹³C NMR (chemical shifts for tetrahydrothiophene ring protons at δ 3.5–4.5 ppm) .

- Chromatography : HPLC with UV detection (λ ~210 nm for sulfonyl groups) or GC-MS for volatile impurities.

- Elemental Analysis : Verify Cl and S content (±0.3% theoretical) .

Q. What safety protocols are essential for handling this reactive sulfonyl chloride?

- Methodological Answer : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid water contact to prevent hydrolysis. Store under anhydrous conditions (desiccated, 2–8°C). In case of exposure, follow SDS guidelines: rinse skin with soap/water, flush eyes with saline, and seek medical attention .

Advanced Research Questions

Q. How does the rotational isomerism of the tetrahydrothiophene ring impact reactivity in nucleophilic substitutions?

- Methodological Answer : Conformational analysis via temperature-dependent NMR or computational studies (DFT) can identify stable rotamers. For example, in 4-chloro-1,2-butadiene, microwave and vibrational spectroscopy revealed a 2.5 kcal/mol barrier for internal rotation, affecting reaction pathways . Apply similar methods to map energy barriers and predict regioselectivity in sulfonamide formation.

Q. What strategies resolve contradictions in spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent effects or impurities. Reproduce experiments under standardized conditions (e.g., DMSO-d₆ for NMR, KBr pellets for IR). Cross-validate with X-ray crystallography (if crystalline) or high-resolution MS. For example, conflicting IR peaks in sulfonyl chlorides were resolved by matrix-isolation techniques in argon at 10 K .

Q. How can computational chemistry predict the electronic properties of this sulfonyl chloride?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges. Compare with experimental UV-Vis (λmax ~270 nm for sulfonyl chlorides) and reactivity in SN2 reactions .

Q. What are the challenges in synthesizing sulfonamide derivatives from this compound, and how can side reactions be minimized?

- Methodological Answer : Common issues include hydrolysis of the sulfonyl chloride group. Use anhydrous amines (e.g., pre-dried over molecular sieves) and aprotic solvents (THF, DMF). Quench excess reagent with NaHCO₃ washes post-reaction. Monitor by LC-MS for byproducts like sulfonic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.